molecular formula C8H13NO4 B3025972 3-Hydroxy-C4-HSL CAS No. 1325550-06-8

3-Hydroxy-C4-HSL

Cat. No. B3025972
CAS RN: 1325550-06-8
M. Wt: 187.19 g/mol
InChI Key: FIXDIFPJOFIIEC-GDVGLLTNSA-N
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Description

3-Hydroxy-C4-HSL, also known as N-(3-hydroxy-butanoyl)-homoserine lactone, is a member of the N-acyl-homoserine lactone (AHL) family . It is a small diffusible signaling molecule involved in quorum sensing, a cell-to-cell communication mechanism in bacteria . This molecule is produced by various bacterial species and plays a crucial role in regulating a wide range of physiological activities, including biofilm formation .


Synthesis Analysis

The synthesis of 3-Hydroxy-C4-HSL is associated with the LuxI-type AHL synthases, which are involved in producing AHL molecules . In the case of Pseudomonas aeruginosa, it produces 3-Hydroxy-C4-HSL through the LuxI/LuxR homolog system .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-C4-HSL is C8H13NO4, and its exact mass is 187.084459 . The molecule consists of 13 heavy atoms, 1 ring, 3 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .


Chemical Reactions Analysis

3-Hydroxy-C4-HSL is involved in quorum sensing, a mechanism that modulates the expression of specific genes in a population-density dependent manner . It is part of the AHL- and autoinducer 2-based quorum sensing systems in various bacterial species .


Physical And Chemical Properties Analysis

3-Hydroxy-C4-HSL is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . Its topological polar surface area is 77.70, and its logP is 0.05 .

Mechanism of Action

Target of Action

3-Hydroxy-C4-HSL, also known as N-(3-Hydroxybutanoyl)-L-homoserine lactone, is a small diffusible signaling molecule . It is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior in response to population density . The primary targets of 3-Hydroxy-C4-HSL are the LuxR-type receptor proteins found in various bacterial species .

Mode of Action

The mode of action of 3-Hydroxy-C4-HSL involves its interaction with its target LuxR-type receptor proteins. In Vibrio harveyi, for example, a 3-Hydroxy-C4-HSL is synthesized by the LuxM synthase and received by the LuxN protein . This interaction triggers a cascade of intracellular events, leading to changes in gene expression in a population-density dependent manner .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxy-C4-HSL are primarily those related to quorum sensing. These pathways control important virulence factors, including elastase, protease, hydrogen cyanide, pyocyanin, lipase, pyoverdin, rhamnolipid, swarming, and biofilm formation . The activation of these pathways results in changes in bacterial behavior, such as increased motility and biofilm formation .

Pharmacokinetics

As a small, diffusible molecule, it is likely to have good bioavailability and can easily diffuse across bacterial cell walls .

Result of Action

The result of the action of 3-Hydroxy-C4-HSL is the modulation of bacterial behavior in response to changes in population density. This includes the regulation of virulence factor production, biofilm formation, and motility . In some cases, it can promote bacterial growth by regulating cellular carbon metabolism and energy metabolism .

Action Environment

The action of 3-Hydroxy-C4-HSL can be influenced by various environmental factors. For instance, the concentration of 3-Hydroxy-C4-HSL in the environment, which is related to the population density of the producing organism, can affect the strength of the quorum sensing response . Additionally, other environmental factors such as pH, temperature, and the presence of other organisms can also influence the action, efficacy, and stability of 3-Hydroxy-C4-HSL .

Future Directions

Given that various bacteria employ quorum sensing mechanisms to regulate biofilm formation, inhibition of quorum sensing becomes a promising potential strategy for the treatment of bacterial infections . Future research may focus on controlling bacterial infections by inhibiting biofilm formation through quorum sensing .

properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXDIFPJOFIIEC-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)N[C@H]1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-C4-HSL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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